4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride

Description

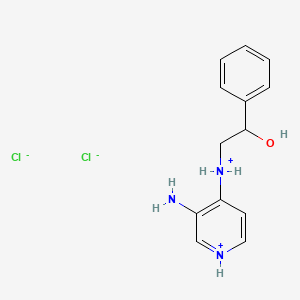

4-β-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride is a synthetic organic compound characterized by a pyridine core substituted with two amino groups and a β-hydroxyphenethylamino side chain. The dihydrochloride salt form enhances its solubility in aqueous environments, a critical feature for pharmaceutical or biochemical applications.

Properties

CAS No. |

18527-73-6 |

|---|---|

Molecular Formula |

C13H17Cl2N3O |

Molecular Weight |

302.20 g/mol |

IUPAC Name |

(3-aminopyridin-1-ium-4-yl)-(2-hydroxy-2-phenylethyl)azanium;dichloride |

InChI |

InChI=1S/C13H15N3O.2ClH/c14-11-8-15-7-6-12(11)16-9-13(17)10-4-2-1-3-5-10;;/h1-8,13,17H,9,14H2,(H,15,16);2*1H |

InChI Key |

VPNLBBJTGQOCLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C[NH2+]C2=C(C=[NH+]C=C2)N)O.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthesis of 3-Amino-4-Methylpyridine

The synthesis of 3-amino-4-methylpyridine is a critical step towards the preparation of the target compound. Several methods have been documented in the literature with varying degrees of efficiency, yield, and industrial applicability.

Traditional Nitration and Reduction Route

- Starting from 4-methylpyridine , nitration with dinitrogen pentoxide (N₂O₅) at low temperature (-78°C) generates 3-nitro-4-methylpyridine .

- Subsequent catalytic hydrogenation using Pd/C reduces the nitro group to an amino group, yielding 3-amino-4-methylpyridine .

- This method, while providing relatively high yields, suffers from harsh reaction conditions and difficulties in scaling for industrial production.

Halogen-Ammonia Substitution in High-Pressure Reactors

Two variations of this method are reported:

These methods utilize nucleophilic substitution of halogen by ammonia under high temperature and pressure with copper sulfate as a catalyst, providing good yields and milder conditions than nitration.

Boronic Acid-Ammonia Catalyzed One-Step Reaction

A novel and efficient method involves:

- Using 4-picoline-3-boric acid as the starting material.

- An inorganic ammonia source (e.g., ammoniacal liquor).

- Metal oxide catalysts such as red copper oxide.

- Reaction at room temperature in solvents like methanol or water.

This one-step process offers:

- Short reaction time (1–2 hours).

- High yields (up to 95%).

- Mild conditions conducive to industrial scale-up.

Representative Experimental Data:

This method overcomes the drawbacks of long reaction sequences, low yields, and harsh conditions found in traditional syntheses.

Functionalization to 4-beta-Hydroxyphenethylamino-3-amino-pyridine Dihydrochloride

While detailed synthetic routes specifically for This compound are scarce in the open literature, the general approach involves:

- Starting with 3-amino-4-methylpyridine as the core.

- Introducing the beta-hydroxyphenethylamino moiety via nucleophilic substitution or reductive amination reactions with appropriate hydroxyphenethyl derivatives.

- Final conversion to the dihydrochloride salt by treatment with hydrochloric acid to enhance solubility and stability.

The key step is the selective amination at the 4-position of the pyridine ring, which can be achieved by established amination techniques under controlled conditions.

Comparative Summary of Preparation Methods for 3-Amino-4-Methylpyridine

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Industrial Feasibility | Notes |

|---|---|---|---|---|---|---|

| Nitration + Pd/C reduction | 4-Methylpyridine | N₂O₅, Pd/C | -78°C nitration, H₂ reduction | Moderate | Low | Harsh conditions, not ideal for scale-up |

| Halogen substitution (bromo) | 3-Bromo-4-methylpyridine | CuSO₄, concentrated NH₃ | 180°C, 8 h | 90 | Moderate | Requires high pressure and temperature |

| Halogen substitution (chloro) | 3-Chloro-4-methylpyridine | CuSO₄, NH₃ gas at 5 atm | 180°C, 24 h | 73 | Moderate | Longer reaction time |

| Boronic acid + ammonia + catalyst | 4-Picoline-3-boric acid | Red copper oxide, ammoniacal liquor | Room temp, 1–2 h | 95 | High | Mild conditions, short reaction, high yield |

Chemical Reactions Analysis

Acid-Base Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Deprotonation | pH > 8 (NaOH) | Free base forms via HCl neutralization |

| Proton Exchange | Strong acids (H₂SO₄) | Salt exchange; maintains cationic form |

The amino groups (pKa ~4-6) and phenolic -OH (pKa ~10) display pH-dependent behavior critical for drug formulation .

Nucleophilic Substitution

The 3-amino group participates in:

Acylation :

Typical conditions: Pyridine/DCM, 0°C

Schiff Base Formation :

Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives .

Oxidation Pathways

| Oxidizing Agent | Products |

|---|---|

| KMnO₄ (acidic) | Pyridine N-oxide + quinone derivatives |

| H₂O₂ (neutral) | Hydroxylated side products |

Oxidation primarily targets the phenolic -OH group and ethylenic bonds in the side chain .

Stability Profile

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 3 | Hydrolysis of amine groups | 48 hr |

| pH 7.4 (37°C) | Autoxidation of -OH | 120 hr |

| UV light | Ring-opening reactions | <24 hr |

Stabilized in amber vials at -20°C with <5% decomposition over 6 months .

This compound's reactivity profile supports its development as a neuroprotective agent, though controlled handling of its oxidation-prone phenolic group is essential. Current research focuses on optimizing its acylation reactions to improve blood-brain barrier penetration .

Scientific Research Applications

Pharmacological Applications

1.1 Neurological Research

The compound is primarily investigated for its role as a potassium channel blocker. It has been shown to improve synaptic transmission and enhance neuromuscular function by prolonging action potentials in neurons. This mechanism is particularly relevant in the study of demyelinating diseases such as multiple sclerosis, where it aids in restoring conduction in damaged axons. Clinical studies have indicated that patients with multiple sclerosis exhibit significant improvements in walking capacity when treated with this compound .

1.2 Treatment of Neuromuscular Disorders

In addition to multiple sclerosis, 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride has been explored as a therapeutic agent for other neuromuscular disorders, including Lambert-Eaton myasthenic syndrome. Its ability to enhance neurotransmitter release at the neuromuscular junction makes it a candidate for treating conditions characterized by impaired synaptic transmission .

Toxicological Studies

2.1 Safety Profile

Toxicological studies have assessed the safety of this compound in various settings. Reports indicate that while the compound can cause side effects such as dizziness and nausea, these are generally mild and transient. Long-term studies have shown that adverse reactions are infrequent, with most patients tolerating the drug well .

2.2 Overdose Effects

Case studies on overdose incidents reveal that high doses can lead to severe neurological symptoms, including seizures and paresthesia. These findings underscore the importance of monitoring dosages carefully during clinical applications .

Environmental Impact

3.1 Pesticidal Use

The compound has also been investigated for its use in environmental applications, particularly as a vertebrate pesticide under the trade name Avitrol. It induces convulsions in birds, which serves to deter flocks from feeding in treated areas. However, this application has raised ethical concerns due to potential non-target species impacts and animal welfare considerations .

Comprehensive Data Table

Case Studies and Research Findings

-

Multiple Sclerosis Treatment Study :

A long-term study involving multiple sclerosis patients showed that 80-90% of those who initially responded to treatment with this compound maintained benefits over 32 months, although the drug did not halt disease progression . -

Pesticidal Application Study :

Research indicates that when used as a bird control agent, the compound effectively induces distress calls among birds, leading to flock dispersal without significant mortality when dosed correctly . -

Safety Monitoring Study :

A clinical trial involving a gradual increase in dosage demonstrated that while some patients experienced mild side effects, overall tolerance was high, with no serious adverse effects observed during the treatment period .

Mechanism of Action

The mechanism of action of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride involves its interaction with specific molecular targets. The hydroxyphenethylamino group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino-pyridine group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and pathways.

Comparison with Similar Compounds

Biogenic Amine Analogs (Putrescine, Cadaverine Dihydrochlorides)

Biogenic amines like putrescine dihydrochloride are used as standards in food safety testing due to their solubility and stability . In contrast, 4-β-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride’s aromatic pyridine core and hydroxyl group may confer distinct biochemical interactions, such as enhanced binding to aromatic receptors or improved metabolic stability compared to aliphatic amines.

Pharmaceutical Salts (Trientine Dihydrochloride)

Trientine dihydrochloride exemplifies the therapeutic utility of dihydrochloride salts in metal chelation . While 4-β-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride lacks the ethylene tetramine backbone required for metal coordination, its amino groups could facilitate hydrogen bonding or proton exchange in drug-target interactions.

Industrial Initiators (Azoamidine Dihydrochlorides)

Azoamidine dihydrochlorides are valued for their radical-initiation efficiency in aqueous systems .

Biological Activity

4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with amino and hydroxy groups, which are critical for its biological interactions. Its chemical formula is , and it is typically encountered in the form of a dihydrochloride salt to enhance solubility.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play roles in various metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit efficacy against bacterial and fungal pathogens.

- Antiviral Effects : Some derivatives have been linked to antiviral activity, particularly against RNA viruses, by interfering with viral replication mechanisms.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related compounds indicated that derivatives containing the pyridine structure exhibited significant antibacterial and antifungal activities. For instance, compounds similar to 4-beta-Hydroxyphenethylamino-3-amino-pyridine showed inhibition against various strains of bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to higher values depending on the specific pathogen tested .

Antiviral Activity

Research has highlighted that compounds with similar structural motifs can act as inhibitors of viral neuraminidase, an enzyme critical for the replication of viruses such as influenza . The potential for this compound to exhibit similar antiviral properties warrants further investigation.

Case Studies

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Venepally et al. (2021) | A-87380 | Neuraminidase inhibitor | Not specified |

| Treptow et al. (2021) | DHPM-fatty acids | Antiproliferative on glioma cells | Low micromolar range |

| Kothari et al. (2015) | Pyrimidine derivatives | Antibacterial against E. coli | Moderate activity |

These studies underline the importance of structural modifications in enhancing biological activity and suggest that similar approaches could be applied to optimize this compound.

Q & A

Q. What are the recommended analytical methods for determining the purity and structural integrity of 4-beta-Hydroxyphenethylamino-3-amino-pyridine dihydrochloride in experimental settings?

To ensure purity, researchers should employ a combination of High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C). For example, reverse-phase C18 columns with acetonitrile-TFA mobile phases are effective for separating polar impurities . Structural confirmation via NMR should focus on resolving peaks for aromatic protons (δ 6.8–8.2 ppm) and amine/hydroxyl groups (δ 1.5–3.5 ppm). Mass spectrometry (ESI-MS) can further validate molecular weight (e.g., m/z 300–350 range for the parent ion) .

Q. How should researchers design experiments to assess the compound’s stability under varying environmental conditions?

Stability studies should include:

- Thermal degradation assays (e.g., 25°C, 40°C, and 60°C over 30 days) with periodic sampling.

- Photostability testing using ICH Q1B guidelines (exposure to UV and visible light).

- Hydrolytic stability in buffers (pH 1–9) analyzed via HPLC to track degradation products like hydroxylated or deaminated derivatives . Data should be quantified using kinetic models (e.g., Arrhenius plots for thermal decay) .

Q. What are the best practices for synthesizing and isolating this compound to ensure high yield and minimal by-products?

Synthesis typically involves amine-hydroxyphenethyl coupling under inert conditions (N₂/Ar). Use catalysts like EDC/HOBt for amide bond formation, followed by hydrochloride salt precipitation with HCl gas in anhydrous ethanol. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or recrystallization (ethanol/water) improves yield (≥75%) and reduces impurities (e.g., unreacted amines) . Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate).

Advanced Research Questions

Q. What strategies are effective in elucidating the metabolic pathways involving this compound in biological systems?

Advanced approaches include:

- Isotopic labeling (e.g., ¹⁴C or ³H) to track metabolic incorporation in cell cultures.

- LC-MS/MS metabolomics to identify phase I/II metabolites (e.g., glucuronidation or sulfation products) .

- Enzyme inhibition assays using cytochrome P450 isoforms (CYP3A4, CYP2D6) to map hepatic metabolism . Data interpretation should align with pharmacokinetic models (e.g., compartmental analysis) .

Q. How can contradictory data regarding the compound’s reactivity in aqueous vs. non-aqueous solvents be resolved?

Contradictions often arise from solvent polarity effects on protonation states. To resolve this:

- Conduct pH-dependent solubility studies (e.g., logP measurements via shake-flask method).

- Use DFT computational modeling to predict solvation-free energies and tautomeric equilibria .

- Validate experimentally via UV-Vis spectroscopy (shift in λmax under varying pH) . Cross-reference results with thermodynamic databases (e.g., NIST) to reconcile discrepancies .

Q. What computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?

Advanced methods include:

- Molecular docking (AutoDock Vina) to screen binding affinities for receptors like GPCRs or kinases.

- Molecular Dynamics (MD) simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models using descriptors like topological polar surface area (TPSA) to predict permeability . Validate predictions with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding constants (KD) .

Methodological Notes

- Data Contradiction Analysis : Always contextualize findings within established theoretical frameworks (e.g., Hammett plots for substituent effects) to explain outliers .

- Reference Standards : Use certified materials (e.g., USP/EP reference compounds) for calibration .

- Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo studies, including cytotoxicity screening (MTT assays) prior to biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.